1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-Ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves several steps. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as ruthenium.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common reagents and conditions for these reactions include bromine, DMSO, hydrogen gas, and copper powder. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can be compared with other similar compounds such as:
1-Methyl-3-phenylpyrazole: Similar in structure but differs in the substitution pattern, leading to different reactivity and applications.
3,5-Dimethylpyrazole: Another pyrazole derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C14H20ClN3 |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-3-17-11-14(12(2)16-17)15-10-9-13-7-5-4-6-8-13;/h4-8,11,15H,3,9-10H2,1-2H3;1H |
InChI Key |
QVYMHNAJZIFFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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